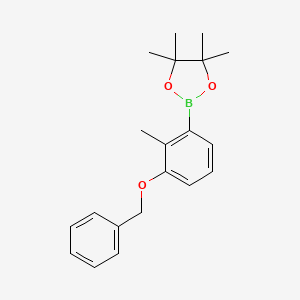

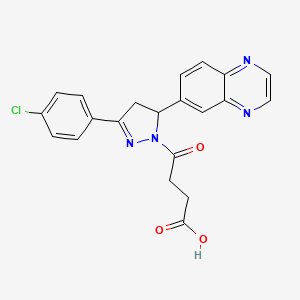

4-(Dimethylamino)-3,5-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis

The molecular structure of DMAP is based on the pyridine ring, with a dimethylamino group attached .Chemical Reactions Analysis

DMAP and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .Physical And Chemical Properties Analysis

DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .Scientific Research Applications

Lead Optimization in Melanin-Concentrating Hormone Receptor Antagonists

4-(Dimethylamino)quinazolines, structurally related to 4-(Dimethylamino)-3,5-difluorobenzamide, have been optimized for their antagonistic activity against the melanin-concentrating hormone receptor 1 (MCH-R1), demonstrating significant potential in the development of treatments targeting this receptor (Kanuma et al., 2005).

Structural and Photophysical Analysis

Research on 4-(Dimethylamino)stilbenes, similar in structure to 4-(Dimethylamino)-3,5-difluorobenzamide, has focused on their solvatochromism, fluorescence quantum yields, and lifetimes, providing valuable insights into their structural and photophysical properties (Létard et al., 1993).

Analytical Applications in Selenium Detection

4-Dimethylamino-1,2-phenylenediamine, related to 4-(Dimethylamino)-3,5-difluorobenzamide, has been investigated as a photometric reagent for selenium, indicating potential applications in analytical chemistry for selective and sensitive detection of selenium (Demeyere & Hoste, 1962).

Crystal Structure Studies

The crystal structure of 4-N,N-Dimethylamino-2,3,5,6-tetrafluorobenzonitrile, closely related to 4-(Dimethylamino)-3,5-difluorobenzamide, has been determined, contributing to a deeper understanding of the molecular geometry and electronic properties of such compounds (Nakagaki et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(dimethylamino)-3,5-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O/c1-13(2)8-6(10)3-5(9(12)14)4-7(8)11/h3-4H,1-2H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBSEAKEFCZOKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1F)C(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-3,5-difluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370720.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2370723.png)

![Ethyl 5-(3,4-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370725.png)

![11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B2370732.png)

![(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B2370733.png)

![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2370735.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370740.png)